molecular formula C12H12ClN3O B14196025 2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol CAS No. 920512-00-1

2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol

Cat. No.: B14196025
CAS No.: 920512-00-1
M. Wt: 249.69 g/mol
InChI Key: RNTRXXOUTFXCHL-UHFFFAOYSA-N
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Description

2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method involves the reaction of 5-chloropyridine-2-amine with 2-amino-5-methylphenol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloropyridine
  • 2-Amino-5-methylphenol
  • 5-Chloro-2-aminopyridine

Uniqueness

2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol is unique due to its dual functional groups (amino and phenol) and the presence of a chloropyridine moiety. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

CAS No.

920512-00-1

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-amino-5-[[(5-chloropyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C12H12ClN3O/c13-9-2-4-12(16-7-9)15-6-8-1-3-10(14)11(17)5-8/h1-5,7,17H,6,14H2,(H,15,16)

InChI Key

RNTRXXOUTFXCHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=C(C=C2)Cl)O)N

Origin of Product

United States

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